molecular formula C20H25N3O B251008 N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide

Cat. No.: B251008
M. Wt: 323.4 g/mol
InChI Key: WYPLBWQZAVGLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been widely studied in the field of oncology. It was first developed by Takeda Pharmaceuticals and is currently in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide works by inhibiting the activity of several key proteins involved in the growth and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). By blocking these proteins, this compound disrupts signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases. It has also been shown to enhance the activity of natural killer cells, which play an important role in the immune response to cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide for lab experiments is its specificity for BTK and other key proteins involved in cancer cell growth and survival. This makes it a valuable tool for studying the molecular mechanisms of cancer and developing new cancer therapies. However, this compound also has some limitations, including its relatively low solubility and stability, which may affect its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide. One area of focus is the development of combination therapies that incorporate this compound with other drugs or immunotherapies to enhance its anti-cancer properties. Another area of interest is the exploration of this compound's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to better understand the molecular mechanisms of this compound and its effects on cancer cells and the immune system.

Synthesis Methods

The synthesis of N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 4-(4-ethyl-1-piperazinyl)aniline with 2-bromo-5-methylbenzoic acid to form the intermediate product 2-(4-(4-ethyl-1-piperazinyl)phenyl)-5-methylbenzoic acid. This intermediate is then converted to the final product, this compound, through a series of reactions involving coupling and deprotection.

Scientific Research Applications

N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated promising results in early clinical trials.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)18-10-8-17(9-11-18)21-20(24)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,21,24)

InChI Key

WYPLBWQZAVGLHZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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